1-Bromo-3-(butane-1-sulfonyl)benzene
Description
Contextual Significance of Halogenated Aryl Sulfones in Contemporary Organic Synthesis
Halogenated aryl sulfones are a class of compounds that command considerable attention in modern organic synthesis. The sulfone group is a key structural motif found in numerous pharmacologically active compounds and agrochemicals. organic-chemistry.orgresearchgate.netresearchgate.net Its presence can significantly influence a molecule's biological properties. The incorporation of a halogen atom, such as bromine, onto the aryl ring further enhances the synthetic utility of these molecules.
The carbon-halogen bond, particularly the carbon-bromine bond, serves as a versatile functional handle for a wide array of chemical transformations. wikipedia.org In compounds like 1-Bromo-3-(butane-1-sulfonyl)benzene, the bromine atom can be readily substituted by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of more complex molecular architectures, making halogenated aryl sulfones valuable building blocks for creating diverse libraries of compounds for drug discovery and materials science. researchgate.netnih.gov
Overview of Aryl Sulfone and Aryl Bromide Motifs in Synthetic Methodologies
Both aryl sulfone and aryl bromide motifs are independently recognized for their profound importance in synthetic chemistry. Their combination within a single molecule, as seen in this compound, provides a powerful platform for molecular elaboration.
Aryl Sulfone Motif: The synthesis of aryl sulfones has been extensively developed, with methods ranging from the oxidation of precursor sulfides to various C-S bond-forming cross-coupling reactions. nih.govorganic-chemistry.org These include palladium-catalyzed couplings of aryl boronic acids with arylsulfonyl chlorides and metal-free approaches utilizing arynes or diaryliodonium salts. organic-chemistry.org The sulfone moiety itself is not merely a passive structural element; it can activate adjacent positions on the aromatic ring and participate in various transformations, earning sulfones the description of "chemical chameleons" for their pluripotent reactivity. nih.gov
Aryl Bromide Motif: Aryl bromides are foundational starting materials in organic synthesis. researchgate.net They are common precursors for organometallic reagents and are staple coupling partners in numerous named reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net The bromine atom's ability to participate in these reactions allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic strategy. acs.org
Positional Isomerism in Bromobenzenesulfonyl Compounds: Academic Research Perspectives
Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and the same functional groups, but differ in the position of these groups on the main carbon skeleton. libretexts.orglibretexts.org In substituted benzene (B151609) derivatives, this isomerism is defined by the relative positions of the substituents on the aromatic ring, commonly denoted by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4). masterorganicchemistry.com
For a bromobenzenesulfonyl compound, the bromine atom and the sulfonyl group can be arranged in these three distinct positional isomers. Each isomer possesses unique physical and chemical properties due to the different spatial and electronic interactions between the two functional groups. The specific arrangement of these groups dictates the molecule's dipole moment, steric environment, and the regioselectivity of subsequent chemical reactions. studysmarter.co.uk Academic research often focuses on developing selective synthetic methods to access a specific desired isomer while avoiding the formation of others. pressbooks.pub
Significance of Meta-Substitution Patterns in Aryl Bromosulfones
The meta-substitution pattern observed in this compound is of particular significance due to the directing effects of the substituents in electrophilic aromatic substitution. The sulfonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta-position. masterorganicchemistry.comlibretexts.org Conversely, the bromine atom, while also a deactivating group, is an ortho-, para-director. libretexts.org
Table of Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-butylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMMHFTKGAENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616337 | |
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215077-78-3 | |
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 Butane 1 Sulfonyl Benzene and Analogous Structures
Established Synthetic Pathways to Aryl Sulfones
The construction of the aryl sulfone moiety is achievable through several established chemical transformations. Common approaches include the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides and copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts. organic-chemistry.orgacs.org Additionally, alkyl aryl sulfones can be prepared through methods such as the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes and the alkylation of sodium arenesulfinates with alkyl halides. mdpi.comresearchgate.net These methods provide a versatile toolkit for chemists to generate a wide array of structurally diverse sulfone compounds.
Sulfonylation Reactions on Benzene (B151609) Ring Systems
Direct sulfonylation involves the introduction of a sulfonyl group onto a pre-existing benzene ring. This is typically accomplished through electrophilic aromatic substitution, where a potent sulfur-based electrophile attacks the electron-rich aromatic system.
Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The reaction is typically carried out by heating the aromatic compound with concentrated sulfuric acid or "fuming sulfuric acid" (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com The actual electrophile in this reaction is believed to be SO₃ or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com
The mechanism involves two primary steps:
Attack by the Aromatic Ring: The π-electron system of the benzene ring attacks the electrophilic sulfur trioxide, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonyl group, restoring the ring's aromaticity. masterorganicchemistry.com
Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.org The forward reaction is favored in concentrated acid, while the reverse reaction (desulfonation) can be achieved by heating the aryl sulfonic acid in dilute aqueous acid. wikipedia.org
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, traditionally used for alkylation and acylation. A related process, Friedel-Crafts sulfonylation, can be used to form aryl sulfones directly. This reaction involves treating an aromatic compound with a sulfonyl halide (e.g., an arenesulfonyl chloride, R-SO₂Cl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org
The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is attacked by the aromatic ring. tcd.ie For a substituted ring like bromobenzene (B47551), the existing bromo group is deactivating and directs incoming electrophiles primarily to the ortho and para positions. Therefore, direct Friedel-Crafts sulfonylation of bromobenzene with a reagent like butane-1-sulfonyl chloride would be expected to yield primarily 4-bromo and 2-bromo-substituted isomers, with the meta isomer, required for the target compound, being a minor product.
Generation and Utilization of Aryl Sulfonyl Chlorides as Precursors
A more regiochemically precise method for synthesizing asymmetrically substituted aryl sulfones involves a two-step process. First, a substituted benzenesulfonyl chloride is prepared. This stable and reactive intermediate can then be reacted with a suitable nucleophile to introduce the second organic moiety.
3-Bromobenzenesulfonyl chloride is a key precursor for the synthesis of 1-Bromo-3-(butane-1-sulfonyl)benzene. This intermediate is typically synthesized via the direct chlorosulfonation of bromobenzene. In this reaction, bromobenzene is treated with an excess of chlorosulfonic acid (HSO₃Cl). orgsyn.org The reaction is an electrophilic aromatic substitution where the powerful electrophile generated from chlorosulfonic acid attacks the bromobenzene ring. Due to the directing effects of the bromine substituent, a mixture of isomers is produced, which can then be separated.
Once isolated, 3-bromobenzenesulfonyl chloride serves as a versatile building block. It can be used in various reactions, including the synthesis of specific sulfones by reacting it with organometallic reagents like Grignard reagents or organocuprates, which can introduce the desired alkyl group (e.g., a butyl group). sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2905-24-0 | sigmaaldrich.com |
| Molecular Formula | BrC₆H₄SO₂Cl | sigmaaldrich.com |
| Molecular Weight | 255.52 g/mol | sigmaaldrich.com |
| Melting Point | 30-33 °C | sigmaaldrich.com |
| Boiling Point | 90-91 °C at 0.5 mmHg | sigmaaldrich.com |
| Density | 1.773 g/mL at 25 °C | sigmaaldrich.com |
Alkylation and Subsequent Oxidation Routes for Butyl Sulfone Moiety Introduction
An alternative strategy to form aryl sulfones avoids direct C-S bond formation at the sulfone oxidation state. This route involves first synthesizing an aryl thioether (sulfide) and then oxidizing the sulfur atom to the sulfone level. This pathway offers excellent control over the substitution pattern on the aromatic ring.
For the target molecule, this process would begin with 3-bromothiophenol.
S-Alkylation: The thiophenol is deprotonated with a base to form a thiolate anion, which is a potent nucleophile. This thiolate is then reacted with an alkylating agent, such as 1-bromobutane (B133212) or butyl iodide, in an Sₙ2 reaction to form the corresponding aryl sulfide (B99878), 1-bromo-3-(butylthio)benzene. organic-chemistry.org
Oxidation: The resulting sulfide is then oxidized to the sulfone. This transformation can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation, potentially isolating the intermediate sulfoxide (B87167) if desired, or proceeding directly to the sulfone. organic-chemistry.org
| Step | Starting Material | Typical Reagents | Product |
|---|---|---|---|
| S-Alkylation | 3-Bromothiophenol | 1-Bromobutane, Base (e.g., NaOH, K₂CO₃) | 1-Bromo-3-(butylthio)benzene |
| Oxidation | 1-Bromo-3-(butylthio)benzene | H₂O₂, m-CPBA, or other oxidizing agents | This compound |
This two-step approach is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic aromatic substitution methods.
Advanced and Novel Synthetic Strategies for Bromobenzenesulfones
Recent advancements in organic synthesis have led to the development of sophisticated methods for the formation of carbon-sulfur (C-S) bonds, which are central to the synthesis of bromobenzenesulfones. These methods offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Transition metal catalysis has become an indispensable tool for the construction of C-S bonds. Palladium and nickel catalysts, in particular, have demonstrated remarkable efficiency in mediating the coupling of various sulfur-containing reagents with aryl halides.
Palladium-catalyzed desulfitative arylation has emerged as a powerful method for the formation of C-C bonds, and its principles can be extended to the synthesis of aryl sulfones. This reaction typically involves the coupling of sodium arylsulfinates with aryl halides or triflates, proceeding with the extrusion of sulfur dioxide. acs.orgnih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a palladium(0) species, followed by reaction with the sulfinate salt and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. tandfonline.com
Key features of this methodology include:
Versatility: A wide range of functional groups are tolerated on both the aryl halide and the sodium arylsulfinate, allowing for the synthesis of diverse biaryl structures. nih.govrsc.org
Efficiency: The reactions often proceed with low catalyst loadings, typically around 2 mol % of a palladium precursor like Pd(OAc)₂. nih.gov
Ligand Effects: The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos often providing the best results. nih.gov
| Aryl Halide/Triflate | Sodium Arylsulfinate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl triflate | Sodium arylsulfinate | Pd(OAc)₂ (2 mol %), XPhos | Good to excellent | nih.gov |
| Azole | Sodium sulfinate | Palladium catalyst, Cu(OAc)₂·H₂O | Moderate to good | rsc.org |
| Sulfonamide | Sodium arylsulfinate | Pd(II)/Ag(I) | Up to 86% | tandfonline.com |
Nickel-catalyzed reductive cross-coupling reactions have provided a novel and efficient pathway for the formation of C(sp²)–C(sp²) bonds by coupling aryl sulfones with aryl bromides. figshare.comresearchgate.netacs.org This desulfonylative approach is particularly significant as it utilizes readily available starting materials and avoids the pre-formation of organometallic reagents. acs.org
The reaction mechanism is thought to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. acs.orgoaepublish.com The initial step involves the oxidative addition of the aryl sulfone to a low-valent nickel species. acs.org Subsequent steps involve reduction and a second oxidative addition of the aryl bromide, followed by reductive elimination to furnish the biaryl product. acs.org The use of a combination of electron-rich diphosphine ligands and bidentate nitrogen ligands has been shown to be effective in promoting this transformation. acs.org
| Aryl Sulfone | Aryl Bromide | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Aryl trifluoromethyl sulfones | Various aryl bromides | Nickel catalyst | Forms diverse biaryl compounds | figshare.comresearchgate.net |
| Phenyl sulfone derivatives | Aryl bromides | Nickel catalyst with diphosphine and nitrogen ligands | Selective cleavage of C(sp²)–SO₂ bond | acs.org |
The oxidative addition of a C-S bond in an aryl sulfone to a transition metal center is a critical and often rate-limiting step in many cross-coupling reactions. chemrxiv.org Mechanistic studies, including the isolation and characterization of oxidative addition complexes, have provided valuable insights into these catalytic cycles. acs.org For instance, an Ar–Ni(II)–SO₂CF₃ complex has been isolated and characterized by X-ray crystallography, providing direct evidence for the activation of the C(Ar)–SO₂ bond by a nickel(0) species. researchgate.netacs.org
In palladium-catalyzed reactions, the oxidative addition of an aryl halide to a Pd(0) species is the presumed initial step. acs.org Subsequent intermediates, such as palladium sulfinate complexes, have also been proposed and studied. acs.org Understanding the structure and reactivity of these intermediates is crucial for optimizing reaction conditions and developing more efficient catalysts.
Radical-mediated reactions offer an alternative and complementary approach to transition metal-catalyzed methods for the formation of C-S bonds. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
Sulfonyl radicals are key intermediates in many radical-mediated sulfonylation reactions. rsc.org They can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sulfinates, through processes such as single-electron transfer (SET) oxidation or photoredox catalysis. rsc.orgtandfonline.com
Once generated, sulfonyl radicals are highly reactive species that can readily add to carbon-carbon multiple bonds or participate in radical-radical cross-coupling reactions to form C-S bonds. acs.orgmdpi.com The reactivity of sulfonyl radicals has been harnessed in a variety of synthetic transformations, including the synthesis of vinyl sulfones, β-sulfonyl peroxides, and sulfonylated naphthalenes. tandfonline.com
Recent research has focused on the development of photoredox-catalyzed methods for the generation of sulfonyl radicals. rsc.org These methods utilize visible light to initiate the radical process, offering a green and sustainable alternative to traditional radical initiators. acs.org
| Precursor | Generation Method | Application | Reference |
|---|---|---|---|
| Sulfonyl hydrazides | Fe-assisted DTBP | Synthesis of sulfonylated naphthalenes | tandfonline.com |
| Sulfonyl tetrazoles | Iridium photoredox catalysis | Synthesis of dialkyl sulfones | acs.org |
| Methanesulfonyl chloride | Pulse radiolysis | Kinetic studies of radical addition | acs.org |
Metal-Free Sulfonylation Approaches
The development of metal-free sulfonylation methods has gained significant traction as a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. These approaches often rely on the generation of highly reactive sulfonyl radical intermediates or the activation of substrates through photochemistry or radical initiators.
One promising metal-free strategy involves the direct C-H sulfonylation of arenes. For instance, the use of N-sulfonylamines, generated in situ, as electrophiles allows for the direct introduction of a sulfonamide group into electron-rich aromatic compounds under mild conditions. While this method primarily yields sulfonamides, it highlights the potential for direct functionalization without the need for metal catalysts.
Another notable metal-free approach is the visible-light-induced sulfonylation of aryl halides with sulfinates. This redox-neutral process offers a versatile platform for the synthesis of diverse (hetero)aryl sulfones under mild conditions and demonstrates broad substrate scope and functional group tolerance. Although specific examples for the synthesis of this compound using this method are not extensively documented, the general applicability to aryl halides suggests its potential. The reaction typically proceeds via the photoexcitation of a photocatalyst, which then engages in a single-electron transfer with the aryl halide and the sulfinate, ultimately leading to the desired sulfone.
Radical-mediated sulfonylation reactions also represent a significant class of metal-free transformations. These reactions often utilize a source of sulfur dioxide, such as DABCO·(SO₂)₂, and a radical initiator to generate sulfonyl radicals, which can then be trapped by a suitable aromatic partner. While many examples focus on the synthesis of diaryl or aryl allyl sulfones, the fundamental principles could be extended to the synthesis of aryl alkyl sulfones.
A hypothetical metal-free synthesis of this compound could involve the reaction of a 3-bromobenzene derivative with a butane-1-sulfonyl radical precursor under photochemical or radical-initiated conditions. The choice of solvent, initiator, and reaction temperature would be critical to optimize the yield and selectivity of such a transformation.
| Reactant 1 | Reactant 2 | Reagent/Condition | Product Type | Reference |
| Electron-rich arene | N-sulfonylamine (in situ) | Base | Arylsulfonamide | General Methodology |
| Aryl halide | Sulfinate | Photocatalyst, visible light | (Hetero)aryl sulfone | General Methodology |
| Arene/Alkyne | Sulfonyl hydrazide | Radical initiator | Aryl/vinyl sulfone | General Methodology |
Multi-Component Reactions for Constructing Bromosulfonylbenzene Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The application of MCRs to the synthesis of bromosulfonylbenzene scaffolds is an emerging area of interest.
A notable example of a multi-component approach to sulfone synthesis is the photocatalytic reaction of aryl diazonium salts, a sulfur dioxide surrogate, and an alkene or alkyne. This method allows for the simultaneous introduction of an aryl group and a sulfonyl moiety, along with another component, in a single step. For the synthesis of a compound like this compound, a three-component reaction could be envisioned starting from 3-bromobenzenediazonium salt, a source of the butane-1-sulfonyl group (or a precursor that can be subsequently modified), and a third component that is ultimately removed or transformed.
For instance, a visible-light-induced multi-component reaction of an aryl diazonium salt, a sulfur dioxide source like sodium metabisulfite, and an alkene can lead to the formation of alkyl sulfones. In a hypothetical scenario for the target molecule, 3-bromobenzenediazonium salt could react with sodium butane-1-sulfinate and a suitable third component under photocatalytic conditions. The selection of the third component and the photocatalyst would be crucial for the success of such a reaction.
Another strategy involves the use of deep eutectic solvents (DESs) as sustainable media for multicomponent sulfonylation. These reactions can proceed without the need for metal catalysts and offer advantages such as recyclability and biodegradability of the solvent system. A three-component reaction in a DES could involve a brominated aromatic precursor, a butane-sulfonyl synthon, and a third reactant to facilitate the coupling.
The table below summarizes some general multi-component reaction strategies that could be adapted for the synthesis of brominated aryl alkyl sulfones.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |
| Aryl diazonium salt | Sulfur dioxide surrogate | Alkene | Photocatalyst | Alkyl aryl sulfone | General Methodology |
| Aryl halide | Organometallic reagent | Sulfur dioxide surrogate | Transition metal (can be adapted to metal-free) | Aryl sulfone | General Methodology |
| Aryl boronic acid | Alkyl halide | Potassium metabisulfite | Photocatalyst | Alkyl aryl sulfone | General Methodology |
While direct, optimized protocols for the metal-free or multi-component synthesis of this compound are still under development, the existing literature on analogous structures provides a strong foundation for future research in this area. The continued exploration of these advanced synthetic methodologies holds the promise of more efficient and sustainable routes to this important chemical intermediate.
Reactivity and Mechanistic Investigations of 1 Bromo 3 Butane 1 Sulfonyl Benzene
Reactivity of the Aryl Bromide Functionality
The bromine atom attached to the aromatic ring is a primary site of reactivity in 1-bromo-3-(butane-1-sulfonyl)benzene, enabling both nucleophilic substitution and participation in various cross-coupling reactions.
Nucleophilic Substitution Reactions on the Aryl Bromide
Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the strength of the C(sp²)-Br bond and the steric hindrance of the benzene (B151609) ring. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. The rate of these reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring.
The butane-1-sulfonyl group (-SO₂C₄H₉) is a potent electron-withdrawing group. This property deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to the activating group. In this compound, the bromine atom is in a meta position relative to the sulfonyl group. This positioning is not ideal for activation, as the strong resonance-stabilizing effect of the sulfonyl group for a negative charge is most pronounced at the ortho and para positions. Consequently, direct nucleophilic displacement of the bromide is expected to be sluggish and require harsh reaction conditions.
The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. For this compound, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate.
Step 2: Departure of the Leaving Group The bromide ion is expelled, and the aromaticity of the ring is restored.
Due to the meta-positioning of the sulfonyl group, the stabilization of the negative charge in the Meisenheimer complex is less effective compared to ortho- or para-substituted analogues. This results in a higher activation energy for the reaction.
Participation in Cross-Coupling Reactions (e.g., Carbon-Carbon Bond Formation)
The aryl bromide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing sulfonyl group can further enhance the reactivity of the aryl bromide in these catalytic cycles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar structures, such as ortho-bromoanilines bearing a sulfone group, has been demonstrated in Suzuki-Miyaura reactions, indicating that the presence of a sulfone group is tolerated. nih.gov The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The aryl bromide of this compound can readily participate in this reaction. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, alkene insertion, and β-hydride elimination.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The aryl bromide in the target molecule is a suitable electrophile for this transformation.
The general conditions and outcomes for these cross-coupling reactions are summarized in the interactive table below, based on established principles for aryl bromides.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Styrene derivative |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |
Reactivity of the Butane-1-sulfonyl Group
The butane-1-sulfonyl group is generally considered a stable and robust functional group. However, under certain conditions, it can participate in reactions involving C-S bond activation or act as a leaving group.
C-S Bond Activation and Cleavage Processes
Cleavage of the C-S bond in aryl sulfones is a challenging transformation that typically requires harsh conditions or specific catalytic systems. Reductive desulfonylation, the removal of the sulfonyl group and its replacement with a hydrogen atom, can be achieved using strong reducing agents like sodium amalgam or samarium(II) iodide. These reactions often proceed via radical intermediates.
More recently, transition metal-catalyzed C-S bond activation has emerged as a powerful tool for the functionalization of aryl sulfones. Nickel and palladium catalysts have been shown to mediate the cross-coupling of aryl sulfones with various partners, effectively using the sulfonyl group as a leaving group. While specific examples with this compound are not prevalent, the general principles suggest that under appropriate catalytic conditions, the butanesulfonyl group could be replaced.
Role of the Sulfonyl Group as a Leaving Group or Activating Moiety
In the context of nucleophilic aromatic substitution, the sulfonyl group itself is generally a poor leaving group. However, arylsulfonates (esters of sulfonic acids) are excellent leaving groups, a property that is exploited in various substitution reactions. nih.govnih.gov The butane-1-sulfonyl group in the target compound is a sulfone, not a sulfonate, and therefore its departure as a leaving group in a typical SNAr reaction is not favored.
As discussed in section 3.1.1, the primary role of the sulfonyl group is as an activating moiety for nucleophilic attack on the ring, although its meta-positioning relative to the bromine atom diminishes this effect compared to ortho or para arrangements.
Synergistic and Antagonistic Effects Between Bromine and Sulfonyl Substituents
The reactivity of this compound is a direct consequence of the combined electronic effects of the bromo and sulfonyl substituents. Both are electron-withdrawing groups, which has a significant impact on the electron density and reactivity of the aromatic ring.
Synergistic Effects:
Enhanced Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aromatic ring, enhanced by both substituents, can facilitate the initial oxidative addition step, which is often rate-limiting. This can lead to higher reactivity compared to less electron-poor aryl bromides.
Antagonistic Effects:
Directing Effects in Electrophilic Aromatic Substitution: If the molecule were to undergo electrophilic aromatic substitution (under forcing conditions, as the ring is highly deactivated), the directing effects of the two groups would be antagonistic. The bromine atom is an ortho-, para-director (though deactivating), while the sulfonyl group is a meta-director. The sulfonyl group is a much stronger deactivating group, and its meta-directing influence would likely dominate, directing an incoming electrophile to the 5-position. However, the bromine at the 1-position would direct to the 2-, 4-, and 6-positions. The strong deactivation by both groups makes such reactions synthetically challenging.
The electronic properties of these substituents can be quantified using Hammett constants (σ). Both bromine and the sulfonyl group have positive σ values, indicating their electron-withdrawing nature. The cumulative effect of these two groups results in a significantly electron-poor aromatic system.
Electronic and Steric Influence on Reaction Selectivity and Efficiency
The selectivity and efficiency of reactions involving this compound are governed by the combined electronic and steric effects of the bromo and butane-1-sulfonyl substituents. These groups are positioned meta to each other, leading to a complex influence on the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS).
Electronic Effects: Both substituents are electron-withdrawing, thereby deactivating the benzene ring towards electrophilic attack compared to unsubstituted benzene. vedantu.comlibretexts.org
Butane-1-sulfonyl Group (-SO₂C₄H₉): The sulfonyl group is one of the most strongly deactivating groups. It withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). researchgate.net The sulfur atom, being in a high oxidation state and bonded to two highly electronegative oxygen atoms, strongly pulls electron density through the sigma bond (inductive effect). Furthermore, the d-orbitals on sulfur can participate in resonance, delocalizing the ring's π-electrons away from the ring. This strong deactivation significantly reduces the rate of electrophilic substitution and directs incoming electrophiles to the meta position (C5). msu.edu
In this compound, the cumulative effect is a highly electron-deficient and thus highly deactivated aromatic ring. Any electrophilic substitution reaction is expected to be significantly slower than that of benzene.
Steric Effects: Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reagent to a particular reaction site. researchgate.net
The butane-1-sulfonyl group, while larger than a methylsulfonyl group, consists of a flexible n-butyl chain. This flexibility means its steric profile is less rigid and imposing than a branched group like a tert-butyl substituent. mdpi.com Nevertheless, it provides moderate steric bulk around its points of attachment, potentially hindering reactions at the adjacent C2 and C4 positions.
The bromo group is smaller and exerts less steric hindrance than the sulfonyl group.
In a potential electrophilic substitution, the steric hindrance from the butane-1-sulfonyl group would disfavor attack at the C2 and C4 positions to some extent, while the bromo group would slightly hinder attack at the C2 position. This steric influence, combined with the more dominant electronic effects, helps determine the ultimate reaction selectivity.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect (-I) | Resonance Effect (±M) | Overall Effect on Reactivity | Directing Influence | Steric Hindrance |
| -Br | Strong (Withdrawing) | Weak (Donating, +M) | Deactivating | ortho, para | Low |
| -SO₂C₄H₉ | Strong (Withdrawing) | Strong (Withdrawing, -M) | Strongly Deactivating | meta | Moderate |
Detailed Mechanistic Studies of Transformation Pathways
While specific mechanistic studies for this compound are not prevalent in the literature, its transformation pathways can be reliably predicted based on well-established mechanisms for related aryl halides and aryl sulfones.
Identification and Role of Radical Intermediates
Aryl halides and sulfones can serve as precursors to radical intermediates under appropriate conditions, such as in the presence of radical initiators (e.g., AIBN), transition metals, or upon photochemical irradiation. nih.govlibretexts.org
A potential radical-mediated transformation of this compound involves the homolytic cleavage of the C-Br bond. This is typically achieved via a radical chain mechanism. For instance, in a reaction initiated by tributyltin radical (Bu₃Sn•), generated from tributyltin hydride and a radical initiator, the following propagation steps would occur:
Halogen Abstraction: The tributyltin radical abstracts the bromine atom from the aromatic ring to form a new aryl radical intermediate, the 3-(butane-1-sulfonyl)phenyl radical . Br-C₆H₄-SO₂C₄H₉ + Bu₃Sn• → •C₆H₄-SO₂C₄H₉ + Bu₃SnBr
Hydrogen Atom Transfer: The resulting aryl radical can then abstract a hydrogen atom from a donor molecule, such as tributyltin hydride, to yield the desulfonylated product and regenerate the chain-carrying tributyltin radical. •C₆H₄-SO₂C₄H₉ + Bu₃SnH → H-C₆H₄-SO₂C₄H₉ + Bu₃Sn•
This 3-(butane-1-sulfonyl)phenyl radical is a key intermediate that could also be trapped by other radical acceptors to form new C-C or C-heteroatom bonds, making it a valuable species in synthetic chemistry. The stability and subsequent reactions of this radical are influenced by the electron-withdrawing sulfonyl group.
Examination of Benzenonium Ion Intermediates in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation known as a benzenonium ion or σ-complex. byjus.comlibretexts.org The stability of this intermediate determines the regiochemical outcome of the reaction.
For this compound, an incoming electrophile (E⁺) can attack at four possible positions: C2, C4, C5, or C6.
Attack at C2, C4, and C6 (ortho or para to -Br; ortho to -SO₂R): The directing effects of the two groups are in conflict at these positions. The bromo group directs ortho and para (to C2, C4, C6), while the sulfonyl group directs meta (to C5). When the electrophile attacks these positions, one of the resonance structures of the resulting benzenonium ion places the positive charge on a carbon atom directly bonded to the strongly electron-withdrawing sulfonyl group. This is a highly destabilized arrangement, making the formation of these intermediates energetically unfavorable.
Attack at C5 (meta to both -Br and -SO₂R): This is the position favored by the strongly meta-directing sulfonyl group. Attack at C5 generates a benzenonium ion where the positive charge is never placed on a carbon atom adjacent to the sulfonyl group. Although the ring is generally deactivated, this pathway avoids the severe destabilization seen in ortho/para attack relative to the sulfonyl group.
Table 2: Predicted Relative Reactivity of Ring Positions in EAS
| Position of Attack | Relation to -Br | Relation to -SO₂C₄H₉ | Stability of Benzenonium Ion | Predicted Reactivity |
| C2 | ortho | ortho | Highly Destabilized | Very Low |
| C4 | para | ortho | Highly Destabilized | Very Low |
| C5 | meta | meta | Least Destabilized | Highest (Major Product) |
| C6 | ortho | para | Highly Destabilized | Very Low |
Kinetic and Thermodynamic Aspects of Aryl Sulfone Reactivity
Kinetic Aspects: The rate of any chemical reaction is dependent on the activation energy of its rate-determining step.
For electrophilic aromatic substitution , the rate-determining step is the formation of the benzenonium ion intermediate. msu.edu Due to the presence of two strong deactivating groups on the ring of this compound, the activation energy for this step is very high. Consequently, the kinetics of EAS reactions are expected to be extremely slow, requiring harsh reaction conditions (e.g., high temperatures, strong acids/catalysts).
For reactions involving C-S bond cleavage , which often occur via transition-metal catalysis, the kinetics are complex. The rate can be influenced by the choice of metal, ligand, and reaction conditions. nih.gov Oxidative addition of a low-valent metal catalyst into the C-S bond is often the turnover-limiting step.
Thermodynamic Aspects: Thermodynamics relates to the relative stability of reactants and products.
Aryl sulfones are known to be highly thermally stable compounds. The bond dissociation energy (BDE) of the C(aryl)-S bond in sulfones is significant, contributing to their robustness.
While the C(aryl)-Br bond is also relatively strong, it is generally weaker than the C(aryl)-S bond, making it a more likely site for cleavage in radical or organometallic reactions.
Desulfonation, the reverse of a sulfonation reaction, is thermodynamically accessible under certain conditions, such as in hot, dilute aqueous acid, where the removal of SO₃ as a gas can drive the equilibrium toward the unsubstituted arene. uomustansiriyah.edu.iq However, for an alkyl aryl sulfone like the target compound, this specific reverse reaction is not applicable. Cleavage would typically yield other products.
Table 3: Representative Bond Dissociation Energies (BDEs)
| Bond | Compound Type | Typical BDE (kcal/mol) |
| C₆H₅-Br | Bromobenzene (B47551) | ~81 |
| C₆H₅-SO₂CH₃ | Methyl phenyl sulfone | ~70-80 |
Note: Values are approximate and can vary based on the specific molecular structure and computational or experimental method used.
Computational Chemistry and Advanced Spectroscopic Characterization
Theoretical and Computational Studies
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of 1-Bromo-3-(butane-1-sulfonyl)benzene at a molecular level. These methods allow for the elucidation of its three-dimensional structure, electronic properties, and potential reactivity without the need for empirical measurement.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. While specific DFT studies performed exclusively on this compound are not widely available in published literature, the methodology is standard for this class of compound.
A DFT analysis would begin by optimizing the molecular geometry to find the lowest energy conformation. This calculation would yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Br, C-S, and S=O bond lengths, as well as the geometry of the benzene (B151609) ring and the conformation of the butyl chain.
Furthermore, DFT calculations would provide a detailed picture of the molecule's electronic structure. This includes:
Electron Density Distribution: Mapping the electron density would visually confirm the effects of the substituents. The highly electronegative oxygen and bromine atoms, along with the sulfonyl group, would be expected to draw electron density away from the benzene ring and the butyl group.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map would illustrate the charge distribution across the molecule. Regions of negative potential (red/yellow) would be expected around the sulfonyl oxygen atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. The sulfonyl group is known to be strongly electron-withdrawing, which would reduce the electron density on the benzene ring, particularly at the ortho and para positions relative to the sulfonyl group.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly using DFT, can be employed to model the reaction mechanisms of this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the most probable pathways and characterize the transient structures involved.
This analysis involves:
Locating Transition States: For a given reaction, such as the nucleophilic aromatic substitution of the bromine atom, computational methods can calculate the geometry and energy of the transition state—the highest point on the reaction energy profile.
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be determined. A lower activation energy implies a faster reaction rate.
Modeling Intermediates: The calculations can also identify and determine the stability of any reaction intermediates, such as the Meisenheimer complex in a nucleophilic aromatic substitution reaction.
While specific computational studies predicting reaction pathways for this molecule have not been reported, this approach is fundamental in modern organic chemistry for understanding and predicting chemical reactivity.
Conformational Analysis through Quantum Mechanics Calculations
The flexibility of the butane-1-sulfonyl group allows this compound to exist in multiple conformations. The molecule possesses four rotatable bonds within its butylsulfonyl substituent, leading to a complex conformational landscape.
Quantum mechanics calculations, such as those based on DFT, are essential for performing a thorough conformational analysis. This process would involve:
Systematic Rotation: Systematically rotating the dihedral angles of the flexible bonds (C-C and C-S) in the butylsulfonyl group.
Energy Calculation: Calculating the relative energy of each resulting conformer.
Identification of Minima: Identifying the low-energy, stable conformers (local minima) and the global minimum, which represents the most stable conformation of the molecule.
The results of such an analysis would provide insight into the molecule's preferred three-dimensional shape, which is crucial for understanding its physical properties and interactions with other molecules. The steric and electronic interactions between the benzene ring, the bromine atom, and the various positions of the butyl chain would dictate the relative stability of each conformer.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
While a publicly archived ¹H NMR spectrum for this compound is not available, its features can be reliably predicted based on the known effects of its functional groups. The spectrum would show distinct signals for the protons on the aromatic ring and those on the aliphatic butyl chain.
Aromatic Protons: The four protons on the substituted benzene ring are in unique chemical environments and would therefore produce distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). libretexts.org The electron-withdrawing nature of the butane-1-sulfonyl group causes a deshielding effect, shifting the signals of adjacent protons downfield. youtube.com The bromine atom also influences the chemical shifts. The expected signals for the aromatic protons (H-2, H-4, H-5, H-6) would likely be complex multiplets due to spin-spin coupling with neighboring protons.
Aliphatic Protons: The nine protons of the butyl group would appear in the upfield, aliphatic region of the spectrum.
The two protons on the carbon adjacent to the sulfonyl group (α-protons) would be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the SO₂ group, likely appearing as a triplet.
The protons on the next two methylene (B1212753) groups (β and γ-protons) would appear as complex multiplets (sextets or pentets).
The three protons of the terminal methyl group (δ-protons) would be the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent methylene protons.
The predicted chemical shifts and multiplicities for the various proton environments are summarized in the table below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| Aromatic | H-2, H-4, H-5, H-6 | ~7.5 - 8.2 | Multiplets (m) | 4H |
| Aliphatic (α) | -SO₂-CH₂ -CH₂-CH₂-CH₃ | ~3.1 - 3.4 | Triplet (t) | 2H |
| Aliphatic (β) | -SO₂-CH₂-CH₂ -CH₂-CH₃ | ~1.7 - 1.9 | Sextet / Multiplet (m) | 2H |
| Aliphatic (γ) | -SO₂-CH₂-CH₂-CH₂ -CH₃ | ~1.4 - 1.6 | Sextet / Multiplet (m) | 2H |
Note: These are estimated values based on standard chemical shift tables and known substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Substitution Patterns
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for defining the carbon skeleton of this compound. Due to the molecule's asymmetry, a total of ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to each unique carbon environment.
The chemical shifts (δ) of the carbon nuclei are influenced by their local electronic environment. The strongly electron-withdrawing sulfonyl group (–SO₂) causes a significant downfield shift (deshielding) for the carbon atom to which it is directly attached (C3) and influences the other aromatic carbons. Conversely, the bromine atom also exerts a deshielding effect, though its influence is modulated by resonance and inductive effects. The aliphatic carbons of the butyl group exhibit characteristic upfield signals.
Aromatic Region (δ 120-145 ppm):
C3 (ipso-sulfonyl): This carbon, directly bonded to the sulfonyl group, is expected to be the most deshielded aromatic carbon, likely appearing in the δ 140-145 ppm range.
C1 (ipso-bromo): The carbon bearing the bromine atom is also deshielded, with an expected chemical shift around δ 122-125 ppm.
Other Aromatic Carbons (C2, C4, C5, C6): The remaining four aromatic carbons will resonate between δ 125-135 ppm. Their precise shifts are dictated by the combined electronic effects of the meta-positioned bromo and sulfonyl substituents.
Aliphatic Region (δ 13-60 ppm):
α-CH₂ (to SO₂): The methylene carbon directly attached to the sulfur atom is significantly deshielded by the sulfonyl group, with an expected shift in the δ 55-60 ppm range.
β-CH₂ and γ-CH₂: These methylene carbons are further from the electron-withdrawing group and will appear at progressively lower chemical shifts, typically between δ 20-30 ppm. libretexts.org
δ-CH₃: The terminal methyl carbon is the most shielded carbon in the molecule, resonating in the upfield region around δ 13-15 ppm. libretexts.org
| Carbon Atom Assignment | Expected Chemical Shift (ppm) | Reason for Shift |
|---|---|---|
| Aromatic C-SO₂ (C3) | 140 - 145 | Strong deshielding by sulfonyl group |
| Aromatic C-H (C2, C4, C5, C6) | 125 - 135 | Influence of aromatic ring currents and substituents |
| Aromatic C-Br (C1) | 122 - 125 | Deshielding by bromine atom |
| Aliphatic α-CH₂ | 55 - 60 | Deshielding by adjacent sulfonyl group |
| Aliphatic β, γ-CH₂ | 20 - 30 | Standard aliphatic methylene region |
| Aliphatic δ-CH₃ | 13 - 15 | Shielded terminal methyl group |
Two-Dimensional NMR Techniques for Connectivity Assignments
While ¹³C NMR identifies the number of unique carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively link the aliphatic ¹³C signals to their corresponding ¹H signals in the butyl chain and to connect the aromatic ¹³C signals for C2, C4, C5, and C6 to their respective aromatic protons.
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons. Within the butyl group, a clear correlation pattern from the α-CH₂ protons to the β-CH₂ protons, and so on to the terminal methyl group, would confirm the linear butane (B89635) chain.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and confirming the presence of key functional groups.
The sulfonyl (SO₂) group is a strong IR absorber and exhibits two distinct, intense stretching vibrations. These are among the most diagnostic peaks in the spectrum for this compound.
Asymmetric Stretch (ν_as(SO₂)): This high-frequency vibration typically appears in the range of 1350-1300 cm⁻¹ .
Symmetric Stretch (ν_s(SO₂)): This vibration occurs at a lower frequency, generally in the 1160-1120 cm⁻¹ region.
The exact positions of these bands can be subtly influenced by the electronic nature of the attached aryl and alkyl groups.
The stretching vibration of the carbon-bromine (C-Br) bond is found in the far-infrared or "fingerprint" region of the spectrum. For an aryl bromide, this absorption is typically a strong to medium intensity band located in the 650-550 cm⁻¹ range. The presence of a distinct peak in this region provides direct evidence for the bromine substituent on the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |
| Aromatic C-Br | Stretching | 650 - 550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₃BrO₂S), the molecular weight is approximately 277.18 g/mol .
A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M) and another at m/z+2 for the molecule with ⁸¹Br (M+2). This isotopic pattern is a definitive indicator of a bromine-containing compound. libretexts.org
The fragmentation pattern under electron impact (EI) ionization would likely involve several characteristic pathways:
Loss of the Butyl Radical: Cleavage of the sulfur-butyl bond would result in the loss of a butyl radical (•C₄H₉, 57 Da), leading to a prominent fragment ion [M - 57]⁺.
Loss of Sulfur Dioxide: A common fragmentation pathway for aryl sulfones is the extrusion of SO₂ (64 Da), which can occur via rearrangement to form a C-C bond. nih.gov This would produce an ion at [M - 64]⁺.
Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in an ion at [M - 79/81]⁺.
Benzylic-type Cleavage: Cleavage of the C-S bond can lead to the formation of a bromophenyl radical and a [C₄H₉SO₂]⁺ cation at m/z 121.
X-ray Absorption Spectroscopy (XAS) for Electronic States and Local Atomic Structure
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local chemical environment of the sulfur atom in this compound. The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. researchgate.net
In a sulfone, the sulfur is in a high oxidation state (+6 formal), which results in a significant shift of the K-edge to higher energy (around 2482 eV) compared to more reduced sulfur species like sulfides or thiols. acs.orgnih.gov The pre-edge features and the shape of the X-ray Absorption Near Edge Structure (XANES) region of the spectrum are influenced by the nature of the groups bonded to the sulfonyl moiety. acs.org Density functional theory (DFT) simulations can be used in conjunction with experimental XAS data to assign the electronic transitions that give rise to the spectral features, providing a detailed understanding of the S 1s core-level transitions to unoccupied molecular orbitals. acs.org This allows for a precise characterization of the bonding and electronic environment of the sulfonyl group within the molecule.
Crystallographic and Conformational Analysis
Conformational Preferences in Different States of Matter
Comparative analysis of the compound's conformation in the solid state versus other states (e.g., in solution or in the gas phase) cannot be performed without the solid-state structural data.
Further research, specifically the successful crystallization of 1-bromo-3-(butane-1-sulfonyl)benzene and its analysis by single-crystal X-ray diffraction, would be required to generate the data necessary to populate the outlined sections of this article.
Influence of the Sulfonyl Group on Molecular Geometry and Aromatic Ring Orientation
The sulfonyl group (-SO₂-) is a key determinant of the molecular geometry of this compound. The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two oxygen atoms and two carbon atoms (one from the benzene (B151609) ring and one from the butane (B89635) chain). This arrangement results in a tetrahedral geometry around the sulfur atom.
The orientation of the butane-1-sulfonyl group relative to the benzene ring is a critical conformational feature. Studies on analogous aryl sulfones, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, reveal a significant dihedral angle between the plane of the benzene ring and the plane defined by the O-S-O atoms of the sulfonyl group. In the case of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, this dihedral angle has been determined to be 49.06°. researchgate.net This non-coplanar arrangement is a common feature in aryl sulfones and is a result of steric interactions and the electronic effects of the substituents. It is expected that this compound would adopt a similar conformation, with the butyl group and the benzene ring arranged to minimize steric hindrance.
The bond angles and bond lengths within the sulfonyl group are also characteristic. X-ray crystallographic studies of various sulfones show that the O-S-O bond angle typically ranges from 116.7° to 120.61°. st-andrews.ac.uk For 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the O-S-O bond angle is 117.11°. researchgate.net The S=O double bonds are relatively short, with distances generally ranging from 1.392 to 1.463 Å, and the S-C bond distances are in the range of 1.743 to 1.790 Å. st-andrews.ac.uk These structural parameters are indicative of the strong electron-withdrawing nature of the sulfonyl group.
Table 1: Typical Crystallographic Data for Aryl Sulfones
| Parameter | Typical Range/Value | Reference |
| Dihedral Angle (Benzene Ring vs. O-S-O Plane) | ~49° | researchgate.net |
| O-S-O Bond Angle | 116.7° - 120.61° | st-andrews.ac.uk |
| S=O Bond Length | 1.392 - 1.463 Å | st-andrews.ac.uk |
| S-C (aryl) Bond Length | 1.743 - 1.790 Å | st-andrews.ac.uk |
Examination of Pyramidality at Adjacent Atoms Due to Sulfonyl Group Effects
The concept of pyramidality refers to the deviation of the geometry around an atom from a planar arrangement. In the context of this compound, the key atom to consider is the sulfur atom of the sulfonyl group. As previously mentioned, the sulfonyl group adopts a tetrahedral geometry, which is inherently non-planar.
The sulfur atom in a sulfonyl group is sp³ hybridized, forming four sigma bonds. This leads to a geometry that is far from pyramidal in the sense of trigonal pyramidal structures (like ammonia), but rather it is tetrahedral. The geometry around the carbon atom of the benzene ring attached to the sulfonyl group remains trigonal planar, as is characteristic of aromatic systems. Similarly, the methylene (B1212753) carbon of the butane chain attached to the sulfur atom will have a tetrahedral geometry. The strong electron-withdrawing nature of the sulfonyl group can influence the bond lengths and angles of the adjacent atoms, but it does not induce pyramidality in the aromatic ring carbon.
Derivation of Structure-Reactivity Relationships from Structural Data
The structural features of this compound, particularly those imposed by the sulfonyl group, have a profound impact on its chemical reactivity.
The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two major consequences for the reactivity of the benzene ring:
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. By pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles.
Meta-Directing Influence: The sulfonyl group is a meta-director for electrophilic aromatic substitution. masterorganicchemistry.com This can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly destabilizing. In contrast, meta-attack does not result in this unfavorable resonance structure, making it the preferred pathway.
Furthermore, the presence of the bromine atom at the 3-position also influences the reactivity. The bromine atom is also an ortho-, para-director, but it is a deactivating group. In the case of this compound, the directing effects of the two substituents would need to be considered in any electrophilic substitution reaction.
Recent studies have also highlighted the role of aryl sulfones as electrophilic coupling partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org In these reactions, the sulfonyl group can act as a leaving group. This reactivity is a direct consequence of the C-S bond being susceptible to oxidative addition by a low-valent metal catalyst, a process influenced by the electronic properties of the sulfonyl group. The ability of the sulfonyl group to stabilize a negative charge makes it a competent leaving group under these conditions.
Q & A
Q. What are the standard synthetic routes for preparing 1-Bromo-3-(butane-1-sulfonyl)benzene?
The synthesis typically involves sequential functionalization of the benzene ring. A common strategy includes sulfonylation followed by bromination. For example, sulfonylation of benzene derivatives with butane-1-sulfonyl chloride under Friedel-Crafts conditions, followed by regioselective bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products and ensure high yields .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the benzene ring. The electron-withdrawing sulfonyl group deshields adjacent protons, while bromine induces splitting patterns due to its anisotropic effect.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₁₃BrO₂S) and isotopic patterns from bromine.
- Infrared (IR) Spectroscopy : Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Br (~550–650 cm⁻¹) groups validate functional groups .
Q. How does the sulfonyl group influence the compound's reactivity?
The sulfonyl group is a strong electron-withdrawing group (EWG), which deactivates the benzene ring toward electrophilic substitution. This directs incoming nucleophiles to the para position relative to the bromine atom. For example, in Suzuki-Miyaura cross-coupling reactions, the sulfonyl group stabilizes intermediates through resonance, enabling selective bond formation .
Advanced Research Questions
Q. How can density and viscosity measurements elucidate intermolecular interactions in solutions containing this compound?
Excess molar volume () and viscosity deviations () for binary mixtures (e.g., with methyl acrylate or halo-benzenes) are measured at controlled temperatures (e.g., 313.15 K). These parameters are fitted to the Redlich-Kister polynomial to quantify deviations from ideality. Negative values suggest strong intermolecular interactions (e.g., dipole-dipole or hydrogen bonding), while positive deviations indicate steric hindrance from the bulky sulfonyl group .
Q. What strategies resolve contradictions in reaction yields during cross-coupling applications?
Discrepancies in yields often arise from competing side reactions (e.g., protodebromination or homocoupling). To mitigate this:
- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand-to-metal ratios.
- Introduce additives like tetrabutylammonium bromide (TBAB) to stabilize intermediates.
- Monitor reaction progress via TLC or GC-MS to identify side products and adjust stoichiometry .
Q. How does the compound interact with biological targets, and what methodological approaches are used to study this?
The sulfonyl and bromine groups enhance binding to hydrophobic protein pockets. Techniques include:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () with immobilized enzymes.
- Molecular Dynamics (MD) Simulations : Predicts binding modes and interaction energies with receptors like kinases or GPCRs.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (, ) of binding .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Reactivity/Applications |
|---|---|---|
| 1-Bromo-3-(methylsulfonyl)benzene | Shorter sulfonyl chain (methyl) | Lower lipophilicity; limited steric hindrance in SNAr reactions |
| 1-Bromo-4-(butane-1-sulfonyl)benzene | Regioisomeric sulfonyl position | Altered nucleophilic attack sites; impacts Suzuki coupling efficiency |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
